molecular formula C24H25N3O4 B2529759 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898416-85-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2529759
CAS No.: 898416-85-8
M. Wt: 419.481
InChI Key: ULLUJINBJZTIFW-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex chemical compound, integrating various functional groups and structural motifs. This compound showcases potential biological activities and may serve as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multi-step processes:

  • Formation of the Isoquinoline Derivative: : Starting from 1-tetrahydroisoquinoline, specific reagents and conditions are utilized to introduce the furan ring and ethyl bridge, possibly through halogenation and nucleophilic substitution reactions.

  • Oxalamide Formation: : The intermediate is then reacted with oxalic acid derivatives under controlled conditions, incorporating the oxalamide moiety through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, larger-scale production would involve:

  • Optimization of Reaction Conditions: : Adjusting parameters such as temperature, solvent, and catalyst to maximize yield and purity.

  • Continuous Flow Synthesis: : Utilizing continuous flow reactors to maintain reaction efficiency and consistency.

  • Purification Processes: : Employing chromatography or crystallization methods to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide undergoes various chemical reactions:

  • Oxidation: : Reacts with strong oxidizing agents to modify the furan and isoquinoline rings.

  • Reduction: : Reduction of the amide or furan ring under specific conditions.

  • Substitution: : Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Peroxides, KMnO4 under acidic or basic conditions.

  • Reduction: : Hydride donors like LiAlH4, catalytic hydrogenation.

  • Substitution: : Halogenating agents, nucleophiles like alkyl halides, and bases.

Major Products Formed

  • Oxidation: : Formation of ketones or quinones.

  • Reduction: : Amine derivatives or hydrogenated ring systems.

  • Substitution: : Substituted isoquinoline or furan derivatives.

Scientific Research Applications

This compound finds extensive use in several research domains:

  • Chemistry: : As a reagent and a structural template in synthesis.

  • Biology: : Investigated for potential interactions with enzymes or receptors.

  • Medicine: : Explored for its pharmacological properties, possibly in treating neurological disorders.

  • Industry: : Utilized in the development of new materials or as a catalyst.

Mechanism of Action

The precise mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their function.

  • Pathways Involved: : Interfering with signal transduction pathways, modulating cellular responses.

Comparison with Similar Compounds

Unique Features

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide stands out due to:

  • Structural Complexity: : Integrates multiple bioactive motifs.

  • Versatility: : Potential for diverse modifications, enhancing its utility in various applications.

List of Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamides: : Similar scaffolds with different substituents.

  • Furan-2-yl derivatives: : Compounds with furan moieties linked to various functional groups.

  • Methoxyphenyl amides: : Amides featuring methoxyphenyl substituents.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLUJINBJZTIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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